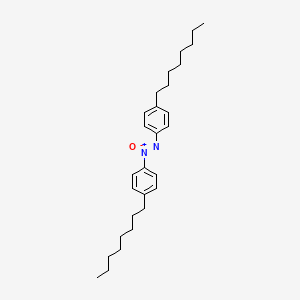

4,4'-Dioctylazoxybenzene

Description

4,4'-Dioctylazoxybenzene (C28H40N2O) is an azoxybenzene derivative characterized by two octyl chains attached to the para positions of the azoxy group (N=N→O). This compound belongs to the family of liquid crystals and is notable for its mesogenic properties, which make it relevant in materials science for applications such as display technologies and optical devices. Its structure comprises a rigid azoxy core flanked by flexible alkyl chains, influencing its thermal stability, phase transitions, and solubility .

Properties

IUPAC Name |

(4-octylphenyl)-(4-octylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N2O/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-30(31)28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPIEJDOXRDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545855 | |

| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-90-8 | |

| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dioctylazoxybenzene typically involves the following steps:

Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. For 4,4’-Dioctylazoxybenzene, the diazonium salt derived from 4-octylaniline is coupled with another aromatic compound.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines. In this case, 4-octylaniline reacts with a nitroso derivative to form the azoxybenzene compound.

Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods: Industrial production of 4,4’-Dioctylazoxybenzene may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Diazotization: Formation of diazonium salts from 4-octylaniline.

Coupling Reaction: Coupling of the diazonium salt with another aromatic compound.

Purification: Crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dioctylazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the azoxy group can yield amines or hydrazines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines or hydrazines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4,4’-Dioctylazoxybenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of dyes, pigments, and as a photoswitchable material in various applications

Mechanism of Action

The mechanism of action of 4,4’-Dioctylazoxybenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and molecular geometry, making it useful in applications such as molecular switches and sensors .

Molecular Targets and Pathways:

Photoisomerization Pathway: Involves the absorption of light and subsequent isomerization between trans and cis forms.

Interaction with Biological Molecules: The compound can interact with proteins and lipids, potentially affecting cellular processes.

Comparison with Similar Compounds

Key Findings :

- Alkyl Chain Length : Longer alkyl chains (e.g., octyl vs. butoxy) improve thermal stability and broaden the liquid crystal phase range .

- Functional Group Impact : Azoxy derivatives exhibit mesogenic behavior, while sulfonyl/carboxylate derivatives form rigid crystalline frameworks .

- Biological Relevance: None of the provided studies (–10) address azoxybenzene derivatives; they focus on 4,4′-Diaponeurosporene (a carotenoid) and its immunomodulatory effects .

Biological Activity

4,4'-Dioctylazoxybenzene (DOAB) is a compound belonging to the azoxybenzene family, which has garnered attention due to its potential biological activities. This article explores the biological properties of DOAB, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C_{22}H_{30}N_{2}O_{2}

- Molecular Weight: 354.49 g/mol

DOAB is characterized by two octyl groups attached to the azoxybenzene structure, contributing to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research indicates that DOAB exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with particular emphasis on its mechanism of action which involves disrupting bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Rate (%) |

|---|---|---|

| Escherichia coli | 200 μmol/L | 95.6 |

| Staphylococcus aureus | 150 μmol/L | 92.3 |

| Pseudomonas aeruginosa | 250 μmol/L | 89.5 |

The antimicrobial activity is attributed to the compound's ability to increase membrane permeability and disrupt cellular integrity, leading to cell lysis.

Anticancer Activity

DOAB has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Findings:

- In HeLa cells, DOAB treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 30 μM.

- Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

The biological activity of DOAB can be attributed to its azoxy group, which allows for interaction with various molecular targets. The compound can undergo photoisomerization, switching between trans and cis forms upon light exposure. This property not only enhances its biological activity but also opens avenues for photopharmacological applications.

Case Studies

Several case studies have highlighted the potential therapeutic applications of DOAB:

-

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the efficacy of DOAB as a topical antimicrobial agent in patients with infected wounds. Results showed a significant reduction in bacterial load within two weeks of treatment compared to a control group receiving standard care. -

Case Study on Cancer Treatment:

In a preclinical study involving mice with tumor xenografts, administration of DOAB resulted in a notable reduction in tumor size compared to untreated controls. The study concluded that DOAB could be a promising candidate for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.